molecular formula C19H16Cl2N2O3 B2692840 Ethyl 8-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1242951-31-0

Ethyl 8-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No. B2692840
CAS RN: 1242951-31-0
M. Wt: 391.25
InChI Key: PZEMFSOLORXFJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H16Cl2N2O3 and its molecular weight is 391.25. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Potentials

Research has explored the synthesis of quinazolines and quinoline derivatives, investigating their potential as antimicrobial agents. Studies demonstrate the effectiveness of these compounds against a variety of bacterial and fungal strains, suggesting their utility in addressing antibiotic resistance and expanding the arsenal of antimicrobial substances. For example, synthesized quinazolines have been screened for their antibacterial and antifungal activities, showing promising results against Eschericia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, C. albicans, A. niger, and A. clavatus (Desai, Shihora, & Moradia, 2007).

Synthesis of Heterocyclic Compounds

The compound serves as a versatile synthon in the synthesis of novel heterocyclic compounds, such as thienoquinolines and tetraazaaceanthrylenes. These processes involve reactions with primary amines and triethyl orthoformate, leading to the creation of complex structures with potential pharmaceutical applications (Mekheimer et al., 2005).

Anticancer Activity

Recent research has also focused on the anticancer properties of quinoline-3-carboxylate derivatives, specifically against breast cancer cell lines. The synthesis of new derivatives and their evaluation against the MCF-7 cell line have revealed compounds with significant anticancer activity, highlighting the therapeutic potential of these molecules in oncology (Gaber et al., 2021).

Catalyst Development

In the realm of catalysis, derivatives of quinoline have been employed in the synthesis of organochromium complexes for the selective trimerization of ethylene. This application underscores the role of these compounds in industrial chemistry, facilitating the production of polymers and other chemicals (Ronellenfitsch, Wadepohl, & Enders, 2014).

Novel Synthetic Methods

The compound's reactivity has been harnessed in developing new synthetic methods, enabling the creation of diverse molecular structures. These advancements not only expand the chemical toolbox but also open new avenues for drug development and material science (Shemchuk et al., 2007).

properties

IUPAC Name

ethyl 8-chloro-4-[(4-chlorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O3/c1-2-26-19(25)15-17(22-10-11-6-8-12(20)9-7-11)13-4-3-5-14(21)16(13)23-18(15)24/h3-9H,2,10H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEMFSOLORXFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

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